molecular formula C13H8ClN5S B8016504 2-Chloro-N-(1H-indazol-5-yl)thieno[3,2-d]pyrimidin-4-amine

2-Chloro-N-(1H-indazol-5-yl)thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B8016504
M. Wt: 301.75 g/mol
InChI Key: JXBQZJFEMKROTK-UHFFFAOYSA-N
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Description

2-Chloro-N-(1H-indazol-5-yl)thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that combines the structural features of indazole, thienopyrimidine, and chloroamine. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable target for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1H-indazol-5-yl)thieno[3,2-d]pyrimidin-4-amine typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1H-indazol-5-yl)thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base like DMF or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution of the chloro group with an amine would yield an amino derivative of the compound.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1H-indazol-5-yl)thieno[3,2-d]pyrimidin-4-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The indazole and thienopyrimidine moieties are known to bind to various biological targets, potentially inhibiting or modulating their activity .

Properties

IUPAC Name

2-chloro-N-(1H-indazol-5-yl)thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN5S/c14-13-17-10-3-4-20-11(10)12(18-13)16-8-1-2-9-7(5-8)6-15-19-9/h1-6H,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBQZJFEMKROTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC3=NC(=NC4=C3SC=C4)Cl)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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